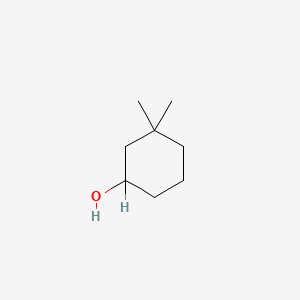

3,3-Dimethylcyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2)5-3-4-7(9)6-8/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBDGNSFXSCBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870770 | |

| Record name | Cyclohexanol, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-12-4 | |

| Record name | 3,3-Dimethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,3-Dimethylcyclohexanol chemical properties and structure

An In-depth Technical Guide to 3,3-Dimethylcyclohexanol: Chemical Properties, Structure, and Reactivity

Introduction

This compound (CAS No: 767-12-4) is a cyclic alcohol that serves as a valuable intermediate in various fields of organic synthesis.[1] With the molecular formula C₈H₁₆O, this compound consists of a cyclohexane ring substituted with a hydroxyl group and two methyl groups on the third carbon atom.[2][3] Its unique structure, featuring a gem-dimethyl group, imparts specific steric and electronic properties that influence its reactivity and conformational behavior. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereochemistry

The foundational structure of this compound is a six-membered aliphatic ring. The presence of the hydroxyl group on the first carbon (C1) and two methyl groups on the third carbon (C3) defines its chemical identity.

Stereoisomerism

The C1 carbon, bonded to the hydroxyl group, is a chiral center. Consequently, this compound exists as a pair of enantiomers: (R)-3,3-dimethylcyclohexanol and (S)-3,3-dimethylcyclohexanol.[3][4] The specific stereoisomer can be crucial in the synthesis of chiral compounds, a key consideration in pharmaceutical development.[5]

Caption: Enantiomers of this compound.

Conformational Analysis

Like other cyclohexane derivatives, this compound exists predominantly in chair conformations to minimize angular and torsional strain. The hydroxyl group at the C1 position can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable due to reduced steric hindrance. The bulky gem-dimethyl group at C3 "locks" the conformation to a significant degree, influencing the equilibrium between the axial and equatorial conformers of the hydroxyl group.

Caption: Chair conformations of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are well-documented and are summarized in the table below. These properties are essential for designing reaction conditions, purification protocols, and for predicting its behavior in various chemical systems.

| Property | Value | Unit | Source |

| Molecular Formula | C₈H₁₆O | - | [2][3] |

| Molecular Weight | 128.21 | g/mol | [2] |

| CAS Number | 767-12-4 | - | [3] |

| Melting Point | 11.00 to 12.00 | °C | [6] |

| Boiling Point | 185.00 | °C | [6] |

| Density | 0.909 | g/cm³ | [7] |

| Vapor Pressure | 0.377 | mmHg @ 25°C (est.) | [6] |

| Flash Point | 66.60 | °C (est.) | [6] |

| Water Solubility | 2179 | mg/L @ 25°C (est.) | [6] |

| logP (o/w) | 1.948 - 2.198 | - | [6] |

Spectroscopic Analysis

Spectroscopic methods are fundamental for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum would show distinct signals for the proton on the carbon bearing the hydroxyl group (C1-H), the methylene protons of the ring, and the protons of the two methyl groups. The C1-H proton would appear as a multiplet, with its chemical shift and splitting pattern dependent on its axial or equatorial position. The two methyl groups at C3 are diastereotopic and may show distinct singlets.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum is expected to show signals for the eight carbon atoms. The carbon attached to the hydroxyl group (C1) would appear in the range of 60-75 ppm. The quaternary carbon (C3) and the carbons of the methyl groups would also have characteristic chemical shifts.[2]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol. A strong band in the 1000-1200 cm⁻¹ region corresponds to the C-O stretching vibration.[3]

-

Mass Spectrometry : In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 128. Common fragmentation patterns include the loss of a water molecule (M-18) and the loss of a methyl group (M-15).[3][8]

Synthesis and Reactivity

Synthesis Methods

Several reliable methods are employed for the synthesis of this compound, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

-

Catalytic Hydrogenation of 3,3-Dimethylcyclohexanone : This is one of the most common and efficient methods for both laboratory and industrial-scale synthesis.[1] The ketone is reduced to the corresponding alcohol using a catalyst such as Palladium on carbon (Pd/C) or Nickel under hydrogen pressure.[1][9]

-

Reduction with Hydride Reagents : 3,3-Dimethylcyclohexanone can be readily reduced using chemical reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5] These methods are highly effective for smaller-scale laboratory preparations.

-

Hydroboration-Oxidation of 3,3-Dimethylcyclohexene : This two-step procedure provides an anti-Markovnikov addition of water across the double bond of the corresponding alkene, yielding this compound.[5]

-

Acid-Catalyzed Hydration of 3,3-Dimethylcyclohexene : This method follows Markovnikov's rule but can be prone to carbocation rearrangements, potentially leading to a mixture of products.[1]

Caption: Synthesis via Catalytic Hydrogenation.

Key Chemical Reactions

As a secondary alcohol, this compound undergoes a variety of characteristic reactions.

-

Oxidation : It can be oxidized to the parent ketone, 3,3-dimethylcyclohexanone, using common oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).[1] Milder reagents such as pyridinium chlorochromate (PCC) can also be used to achieve this transformation efficiently.[10]

-

Substitution Reactions : The hydroxyl group can be replaced by a halogen in the presence of strong acids like HBr or reagents such as thionyl chloride (SOCl₂).[1] These reactions typically proceed through an SN1 mechanism in protic solvents, involving the formation of a secondary carbocation intermediate.[5]

-

Acid-Catalyzed Dehydration : Upon heating with a strong acid like sulfuric acid (H₂SO₄), this compound undergoes dehydration via an E1 elimination mechanism to form alkenes.[5] Carbocation rearrangements are possible, potentially leading to a mixture of alkene products.[10]

-

Esterification : It reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters, a reaction that can be catalyzed by an acid.[5]

-

Williamson Ether Synthesis : The alcohol can be converted to its corresponding alkoxide and reacted with an alkyl halide to form an ether, although steric hindrance may favor elimination as a side reaction.[5]

Applications in Research and Industry

This compound and its derivatives have found utility in several areas:

-

Organic Synthesis Intermediate : It is a crucial building block for synthesizing more complex organic molecules, including other cyclohexane derivatives and chiral compounds.[1][5]

-

Fragrance and Flavor Industry : Due to its specific odor profile, it is used in the formulation of fragrances and flavoring agents.[1]

-

Pharmaceutical Development : While direct applications in drugs are limited, its precursor, 3,3-dimethylcyclohexanone, is a key starting material for the synthesis of the anticancer drug Venetoclax.[11] Furthermore, derivatives of cyclohexanol have been investigated for potential antibacterial properties.[1]

-

Solvent Properties : Its chemical structure lends it solvent characteristics, making it potentially useful as a reaction medium or for extraction processes in certain applications.[1][5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a combustible liquid that causes skin and eye irritation and may cause respiratory irritation.[2]

-

Hazards :

-

Precautions :

-

Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

-

Handle in a well-ventilated area or under a fume hood.

-

Store in a cool, dry, well-ventilated place away from sources of ignition.[12]

-

Keep containers tightly closed.

-

References

-

Cheméo. (n.d.). Chemical Properties of Cyclohexanol, 3,3-dimethyl- (CAS 767-12-4). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3,3-dimethyl cyclohexanol. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexanol, 3,3-dimethyl-. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanol, 3,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanol, 3,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). (S)-3,3-dimethylcyclohexanol. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). WO2010043522A1 - Synthesis of green ketone intermediate.

-

NIST. (n.d.). Cyclohexanol, 3,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). A Convenient Synthesis of 3,3-Dimethylcyclohexanone. Retrieved from [Link]

Sources

- 1. This compound | 767-12-4 | Benchchem [benchchem.com]

- 2. Cyclohexanol, 3,3-dimethyl- | C8H16O | CID 79105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexanol, 3,3-dimethyl- [webbook.nist.gov]

- 4. (S)-3,3-dimethylcyclohexanol [webbook.nist.gov]

- 5. Buy this compound | 767-12-4 [smolecule.com]

- 6. 3,3-dimethyl cyclohexanol, 767-12-4 [thegoodscentscompany.com]

- 7. This compound [stenutz.eu]

- 8. Cyclohexanol, 3,3-dimethyl- [webbook.nist.gov]

- 9. WO2010043522A1 - Synthesis of green ketone intermediate - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Stereochemistry and Synthesis of (S)-3,3-dimethylcyclohexanol

Introduction: The Significance of Chiral Cyclohexanols in Modern Synthesis

Chiral cyclic alcohols are pivotal structural motifs in a vast array of biologically active molecules and are indispensable building blocks in the pharmaceutical industry.[1] Among these, the substituted cyclohexanol framework provides a versatile scaffold for the synthesis of complex natural products and active pharmaceutical ingredients (APIs). (S)-3,3-dimethylcyclohexanol, a chiral secondary alcohol, represents a key intermediate in the synthesis of various complex molecules. Its precursor, 3,3-dimethylcyclohexanone, is a known starting material in the synthesis of Venetoclax, a BCL-2 selective inhibitor used in cancer therapy, highlighting the industrial relevance of this structural class.[2][3]

This technical guide provides a comprehensive overview of the stereochemical features of (S)-3,3-dimethylcyclohexanol and delves into the primary methodologies for its enantioselective synthesis. Aimed at researchers, scientists, and drug development professionals, this document emphasizes the causality behind experimental choices and provides a framework for the practical application of modern asymmetric synthesis techniques.

Part 1: Stereochemical Analysis of (S)-3,3-dimethylcyclohexanol

The stereochemical identity of a chiral molecule is fundamental to its interaction with other chiral entities, such as biological receptors. Understanding the absolute configuration and chiroptical properties of (S)-3,3-dimethylcyclohexanol is therefore of paramount importance.

Absolute Configuration and the Cahn-Ingold-Prelog (CIP) Priority Rules

The designation '(S)' refers to the absolute configuration of the stereocenter at carbon-1 (the carbon bearing the hydroxyl group), as determined by the Cahn-Ingold-Prelog (CIP) priority rules.[4]

CIP Priority Assignment:

-

Identify the Stereocenter: The stereocenter is C1, which is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), and two carbon pathways within the cyclohexane ring (-CH2-C(CH3)2- and -CH2-CH2-).

-

Assign Priorities: Priorities are assigned based on the atomic number of the atoms directly attached to the stereocenter. Higher atomic numbers receive higher priority.[5]

-

Priority 1: The Oxygen atom of the hydroxyl group (-OH) has the highest atomic number (8).

-

Priority 2 & 3: Both paths into the ring are attached via carbon atoms (atomic number 6). To break this tie, we move to the next atoms along each path.

-

Path A (-CH2-C(CH3)2-): C2 is bonded to two hydrogens and C3. C3 is bonded to two methyl carbons and C4.

-

Path B (-CH2-CH2-): C6 is bonded to two hydrogens and C5.

-

Comparing the atoms attached to C2 and C6 (both CH2), we move to C3 and C5 respectively. C3 is a quaternary carbon bonded to two other carbons, while C5 is a secondary carbon bonded to one other carbon and two hydrogens. Therefore, the path towards the gem-dimethyl group (Path A) has higher priority.

-

-

Priority 4: The Hydrogen atom (-H) has the lowest atomic number (1).

-

-

Determine (R/S) Configuration: With the lowest priority group (H) pointing away from the viewer, the sequence from priority 1 to 2 to 3 is traced. For (S)-3,3-dimethylcyclohexanol, this sequence is counter-clockwise, hence the '(S)' designation (from the Latin sinister, meaning left).[6]

Caption: CIP priority assignment for (S)-3,3-dimethylcyclohexanol.

Chiroptical Properties

Enantiomers are distinguished by their interaction with plane-polarized light. An enantiomerically pure sample of a chiral compound will rotate the plane of polarized light by a specific angle, a property known as optical activity.[7] The specific rotation, [α], is a characteristic physical constant for a given chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration).[4]

The specific rotation for (S)-3,3-dimethylcyclohexanol is not widely reported in readily accessible literature, which underscores the importance of empirical determination for any newly synthesized batch. The enantiomer, (R)-3,3-dimethylcyclohexanol, would exhibit a specific rotation of equal magnitude but opposite sign. The enantiomeric excess (ee) of a sample can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer.[8]

Spectroscopic Characterization

While NMR and IR spectroscopy cannot distinguish between enantiomers, they are essential for confirming the chemical structure and purity of 3,3-dimethylcyclohexanol.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl groups (two singlets, or a single singlet depending on the chair conformation dynamics), the protons on the cyclohexane ring, and a multiplet for the proton on the carbon bearing the hydroxyl group (C1-H). The chemical shift of the C1-H proton is typically in the range of 3.5-4.0 ppm.[9]

-

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbons. For this compound, one would expect to see distinct signals for the two methyl carbons, the quaternary carbon at C3, the carbon bearing the hydroxyl group (C1), and the remaining methylene carbons of the ring.[10]

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations will appear just below 3000 cm⁻¹.

Part 2: Synthetic Strategies for (S)-3,3-dimethylcyclohexanol

The synthesis of single-enantiomer chiral alcohols is a central theme in modern organic chemistry. The primary strategies for accessing (S)-3,3-dimethylcyclohexanol fall into three main categories: asymmetric reduction of the prochiral ketone, resolution of a racemic mixture, and the use of chiral auxiliaries.

Caption: Major synthetic routes to (S)-3,3-dimethylcyclohexanol.

Asymmetric Reduction of 3,3-Dimethylcyclohexanone

The most direct and atom-economical approach to (S)-3,3-dimethylcyclohexanol is the asymmetric reduction of the corresponding prochiral ketone, 3,3-dimethylcyclohexanone. This is typically achieved using a chiral catalyst that facilitates the delivery of a hydride to one of the two enantiotopic faces of the carbonyl group.

2.1.1. Catalytic Asymmetric Hydrogenation (Noyori-type)

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones.[11] This reaction typically employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.

Causality of Stereoselection: The enantioselectivity arises from the formation of a well-defined six-membered ring transition state involving the Ru-hydride, the diamine ligand, and the carbonyl substrate.[3] The chiral ligands create a sterically and electronically differentiated environment that forces the ketone to coordinate in a specific orientation, leading to hydride delivery to a single face. The interplay of steric interactions and CH/π interactions between the substrate and the catalyst's ligands dictates the stereochemical outcome.[12]

Illustrative Protocol (General for Noyori Asymmetric Hydrogenation): Note: This is a generalized procedure. Optimal conditions (catalyst, solvent, temperature, pressure) must be determined for 3,3-dimethylcyclohexanone specifically.

-

Catalyst Preparation: In a glovebox, a pressure vessel is charged with the Ru-catalyst (e.g., RuCl₂[(S)-BINAP][(S,S)-DPEN]) (0.01-1 mol%).

-

Reaction Setup: The prochiral ketone (1.0 eq) is dissolved in a degassed solvent (e.g., isopropanol or methanol). This solution is added to the reaction vessel.

-

Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-100 atm).

-

Reaction Execution: The reaction mixture is stirred at a set temperature (e.g., 25-80 °C) for a specified time (e.g., 12-48 hours), monitoring for completion by TLC or GC.

-

Work-up and Purification: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the enantiomerically enriched alcohol.

2.1.2. Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a borane source (e.g., BH₃·THF).[8][13]

Mechanism and Stereocontrol: The oxazaborolidine catalyst acts as a chiral Lewis acid. It coordinates to both the borane (via the nitrogen atom) and the ketone (via the endocyclic boron atom). This forms a rigid, six-membered ring transition state where the hydride from the borane is delivered intramolecularly to the carbonyl carbon.[5] The bulky substituent on the catalyst directs the ketone to bind in a way that minimizes steric hindrance, thus exposing one face of the carbonyl to the hydride transfer.[14]

Caption: Simplified workflow of the CBS reduction mechanism.

Enzymatic Kinetic Resolution of Racemic this compound

Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution (EKR) using lipases is a particularly attractive method due to the high enantioselectivity of these enzymes and their operation under mild, environmentally benign conditions.[15]

Principle of Lipase-Catalyzed Resolution: Lipases are hydrolases that, in organic solvents, can catalyze the enantioselective acylation of alcohols.[16] In a racemic mixture of this compound, a lipase will preferentially acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

Causality of Enantioselectivity: The enantioselectivity of lipases stems from the three-dimensional structure of their active site. The enzyme's "catalytic triad" (typically Ser-His-Asp) is situated within a chiral pocket. One enantiomer of the substrate alcohol fits more snugly into this pocket, allowing for optimal orientation for the acylation reaction to occur, while the other enantiomer binds less effectively, resulting in a much slower reaction rate.[9]

General Protocol for Lipase-Catalyzed Kinetic Resolution:

-

Reaction Setup: To a solution of racemic this compound (1.0 eq) in an anhydrous organic solvent (e.g., hexane, THF, or MTBE), add an acyl donor (e.g., vinyl acetate, isopropenyl acetate, >2.0 eq).

-

Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia lipase) to the mixture (typically 10-50% by weight of the substrate).

-

Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-45 °C). The reaction progress is monitored by chiral GC or HPLC to determine the enantiomeric excess of both the remaining alcohol and the formed ester. The reaction is stopped at or near 50% conversion to maximize the yield and ee of both components.

-

Separation and Purification: The enzyme is removed by filtration. The filtrate, containing the acylated enantiomer and the unreacted alcohol enantiomer, is concentrated. The two components are then separated by column chromatography.

-

Hydrolysis (if necessary): If the desired enantiomer is the one that was acylated, the ester is hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the free alcohol.

| Method | Typical Catalyst/Enzyme | Key Advantages | Key Considerations |

| Asymmetric Hydrogenation | Ru-BINAP-Diamine Complexes | High atom economy; Catalytic; High ee achievable. | Requires high-pressure hydrogen; Catalyst can be expensive. |

| CBS Reduction | Chiral Oxazaborolidines | High ee for many ketones; Mild conditions. | Stoichiometric borane source required; Sensitive to moisture. |

| Enzymatic Kinetic Resolution | Lipases (e.g., CAL-B) | High enantioselectivity; Mild, green conditions. | Maximum 50% yield for one enantiomer; Requires separation of product and starting material. |

Chiral Auxiliary-Based Synthesis

In this strategy, the prochiral starting material is covalently bonded to a chiral auxiliary, an enantiomerically pure compound that directs the stereochemistry of a subsequent reaction.[17] After the diastereoselective reaction, the auxiliary is cleaved to yield the enantiomerically enriched product.

Workflow and Rationale: For the synthesis of (S)-3,3-dimethylcyclohexanol, a prochiral enone precursor could be reacted with a chiral auxiliary to form a chiral enolate. Subsequent reduction of the ketone would proceed diastereoselectively due to the steric influence of the auxiliary. Finally, removal of the auxiliary would yield the target molecule. While effective, this method is less atom-economical than catalytic asymmetric methods due to the stoichiometric use of the chiral auxiliary.[18]

Part 3: Applications and Future Outlook

The development of efficient and scalable syntheses for enantiopure compounds like (S)-3,3-dimethylcyclohexanol is of critical importance for the pharmaceutical industry. Chiral cyclohexanol derivatives are prevalent in a wide range of drugs, and the ability to produce them with high enantiomeric purity is essential for ensuring therapeutic efficacy and minimizing potential side effects from unwanted enantiomers.[19]

The methods outlined in this guide—catalytic asymmetric reduction and enzymatic resolution—represent the state-of-the-art in chiral alcohol synthesis. Future research will likely focus on the development of even more active and selective catalysts, particularly those based on earth-abundant metals, and the engineering of enzymes with tailored substrate specificities to further broaden the scope and efficiency of these powerful synthetic tools.

References

-

Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2020). MDPI. Retrieved from [Link]

-

Ohkuma, T., & Kitamura, M. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 86(4), 317-333. Retrieved from [Link]

-

AWS. (n.d.). S 1 Supplementary Material General 1H NMR and 13C NMR Spectra. Retrieved from [Link]

-

Wang, G., et al. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. Organic Process Research & Development, 23(5), 826-836. Retrieved from [Link]

-

Bäckvall, J. E., et al. (2001). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 123(39), 9483-9495. Retrieved from [Link]

-

Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Retrieved from [Link]

-

Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

-

Turcu, M. C., & Kanerva, L. T. (2010). Lipase-catalyzed approaches towards secondary alcohols: intermediates for enantiopure drugs. Annales Universitatis Turkuensis. Retrieved from [Link]

-

Organometallics. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

-

Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Specific Rotation. Retrieved from [Link]

-

Speciality Chemicals. (n.d.). Cyclohexanol in Pharmaceutical Synthesis: A Key Intermediate. Retrieved from [Link]

-

Slideshare. (n.d.). Chiral auxiliary!. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ASYMMETRIC HYDROGENATION OF ALLYLIC ALCOHOLS USING BINAP-RUTHENIUM COMPLEXES. Retrieved from [Link]

-

ETH Zurich. (2015). Asymmetric Hydrogenation. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, April 11). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. Retrieved from [Link]

-

PubMed Central. (2011). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of Venetoclax key intermediates.

-

YouTube. (2023, January 20). 13C NMR Spectroscopy: Quick Introduction (Part 1). Retrieved from [Link]

-

ResearchGate. (n.d.). Annelation of 2,3-dimethylcyclohexanone. Synthetic proof for the stereochemistry of the sesquiterpene aristolone. Retrieved from [Link]

-

YouTube. (2021, October 22). CHM 251 Stereochemistry Part 11: Calculating Specific Rotation & Enantiomeric Excess. Retrieved from [Link]

-

MDPI. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Retrieved from [Link]

-

Pharmaceutical Technology. (2014). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Retrieved from [Link]

-

MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

Sources

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. new.zodml.org [new.zodml.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Cyclohexanol, 3,3-dimethyl- | C8H16O | CID 79105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Specific rotation - Wikipedia [en.wikipedia.org]

- 8. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 9. This compound | 767-12-4 | Benchchem [benchchem.com]

- 10. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. almacgroup.com [almacgroup.com]

- 12. Cyclohexanol, 3,3-dimethyl- [webbook.nist.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 17. researchgate.net [researchgate.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Enantioselective desymmetrization of prochiral cyclohexanone derivatives via the organocatalytic direct Aldol reaction. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physical Properties of 3,3-Dimethylcyclohexanol Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive exploration of the physical properties of the cis and trans isomers of 3,3-dimethylcyclohexanol. The strategic placement of the gem-dimethyl group at the C3 position profoundly influences the conformational equilibrium and, consequently, the macroscopic physical properties of these diastereomers. This document is intended to serve as a detailed resource for researchers and professionals in drug development and chemical synthesis, offering both theoretical insights and practical methodologies for the characterization and differentiation of these isomers.

Introduction: The Significance of Stereoisomerism in Cyclohexanols

Cyclohexanol and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals and biologically active molecules. The stereochemical orientation of substituents on the cyclohexane ring dictates the molecule's three-dimensional shape, which in turn governs its interactions with biological targets. The this compound system provides a compelling case study in the interplay between steric hindrance and conformational preference. The gem-dimethyl group at the C3 position effectively "locks" the ring in specific chair conformations, leading to distinct and measurable differences in the physical properties of the cis and trans isomers. A thorough understanding of these properties is paramount for enantioselective synthesis, purification, and the rational design of new chemical entities.

Conformational Analysis: The Root of Physical Property Divergence

The physical properties of the this compound isomers are a direct manifestation of their preferred three-dimensional structures. The cyclohexane ring predominantly adopts a chair conformation to minimize torsional and angle strain. The substituents on the ring can occupy either axial or equatorial positions.

cis-3,3-Dimethylcyclohexanol

In the cis isomer, the hydroxyl group and one of the methyl groups are on the same face of the ring. For the hydroxyl group to be in the more sterically favorable equatorial position, one of the methyl groups at C3 must also be equatorial, while the other is axial. In the ring-flipped conformation, the hydroxyl group would be forced into an axial position, leading to significant 1,3-diaxial interactions with the axial methyl group and the axial hydrogens at C1 and C5. Due to the high energetic penalty of placing the bulky hydroxyl and methyl groups in axial positions, the conformation where the hydroxyl group is equatorial is overwhelmingly favored.

trans-3,3-Dimethylcyclohexanol

In the trans isomer, the hydroxyl group and the methyl groups at C3 are on opposite faces of the ring. This allows for a conformation where the hydroxyl group is in the equatorial position, and both methyl groups at C3 occupy one equatorial and one axial position. The alternative chair conformation would place the hydroxyl group in an axial position, which is energetically less favorable. Therefore, the trans isomer also predominantly exists in a conformation with an equatorial hydroxyl group.

The key difference lies in the steric environment around the hydroxyl group and the overall molecular symmetry, which influences intermolecular interactions and, consequently, the physical properties.

Diagram of Conformational Isomers

Caption: Conformational equilibrium of cis and trans-3,3-dimethylcyclohexanol.

Comparative Physical Properties

While specific experimental data for the individual isomers of this compound is sparse in publicly available literature, we can predict the trends in their physical properties based on the principles of stereochemistry. Generally, trans isomers of disubstituted cyclohexanes tend to have higher melting points due to better packing in the crystal lattice, while boiling points are influenced by the overall polarity and intermolecular forces.

| Physical Property | cis-3,3-Dimethylcyclohexanol (Predicted) | trans-3,3-Dimethylcyclohexanol (Predicted) | Rationale for Difference |

| Melting Point (°C) | Lower | Higher | The trans isomer may pack more efficiently into a crystal lattice, leading to stronger intermolecular forces in the solid state. |

| Boiling Point (°C) | Likely higher | Likely lower | The cis isomer may have a slightly higher net dipole moment due to the orientation of the hydroxyl group, leading to stronger dipole-dipole interactions. |

| Density (g/mL) | Likely higher | Likely lower | Denser packing in the liquid state for the potentially more polar cis isomer. |

| Solubility in nonpolar solvents | Higher | Lower | The less polar isomer is expected to be more soluble in nonpolar solvents. |

| Solubility in polar solvents | Lower | Higher | The more polar isomer is expected to be more soluble in polar solvents. |

Note: The values in this table are predicted based on general principles of stereoisomerism. Experimental verification is required for definitive values.

Data for the mixture of isomers or the general compound "this compound" often reports a boiling point around 185 °C and a melting point around 11-12 °C.[1]

Spectroscopic Differentiation: A Practical Guide

Spectroscopic techniques are indispensable for distinguishing between the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for elucidating the stereochemistry of cyclohexanol derivatives. The chemical shifts and coupling constants of the ring protons are highly sensitive to their axial or equatorial orientation.

-

1H NMR: The proton attached to the carbon bearing the hydroxyl group (H1) is a key diagnostic signal. In the more stable conformer of both isomers, this proton will be in an axial position. An axial proton typically exhibits large axial-axial coupling constants (J ≈ 8-13 Hz) with the adjacent axial protons on C2 and C6. However, subtle differences in the chemical shift of H1 and other ring protons can be expected due to the different steric environments in the cis and trans isomers. The signals for the methyl groups may also show slight differences in their chemical shifts.

-

13C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also influenced by their stereochemical environment. The carbon bearing the hydroxyl group (C1) and the carbons bearing the methyl groups (C3) will have distinct chemical shifts in the cis and trans isomers. The γ-gauche effect predicts that a carbon atom will be shielded (shifted to a lower chemical shift) if it is in a gauche relationship with a substituent on a carbon three bonds away. This effect can be used to help assign the stereochemistry.

Workflow for NMR-based Isomer Differentiation

Caption: A logical workflow for differentiating isomers using NMR spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy can provide valuable information about the orientation of the hydroxyl group. The C-O stretching vibration, typically observed in the 1000-1200 cm-1 region, can differ for axial and equatorial hydroxyl groups. Generally, an equatorial C-O bond has a stretching frequency at a slightly higher wavenumber than an axial C-O bond. The O-H stretching band, usually broad and centered around 3300-3400 cm-1 due to hydrogen bonding, may also show subtle differences in shape and position between the two isomers, reflecting differences in intermolecular and potentially intramolecular interactions.

Experimental Protocols

Synthesis of this compound Isomers

The most common route to a mixture of cis- and trans-3,3-dimethylcyclohexanol is the reduction of the corresponding ketone, 3,3-dimethylcyclohexanone.

Protocol: Reduction of 3,3-Dimethylcyclohexanone

-

Dissolution: Dissolve 3,3-dimethylcyclohexanone (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add a reducing agent such as sodium borohydride (NaBH4) (1.1 eq) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of water, followed by a dilute acid (e.g., 1 M HCl) to neutralize the excess reducing agent and the resulting alkoxide.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions. Bulky reducing agents tend to favor the formation of the thermodynamically more stable equatorial alcohol.

Isomer Separation by Gas Chromatography (GC)

Gas chromatography is an effective technique for the separation and quantification of the cis and trans isomers.

Protocol: Gas Chromatography of this compound Isomers

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column (e.g., DB-WAX or equivalent) is recommended for separating alcohol isomers.[2]

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 5-10 °C/min.

-

Sample Preparation: Dilute the isomer mixture in a suitable solvent (e.g., dichloromethane or methanol).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample.

The cis and trans isomers are expected to have different retention times on a polar column due to differences in their polarity.

GC Separation Workflow

Caption: Workflow for the separation of this compound isomers by GC.

Determination of Physical Properties

Protocol: Boiling Point Determination (Micro Method) [3][4][5][6][7]

-

Place a small amount of the purified liquid isomer into a small test tube or a fusion tube.

-

Invert a sealed-end capillary tube into the liquid.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a Thiele tube or an oil bath.

-

Observe for a steady stream of bubbles exiting the capillary tube.

-

Remove the heat and note the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point.

Protocol: Melting Point Determination [8][9][10][11]

-

Load a small amount of the purified solid isomer into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly (1-2 °C/min) near the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

Conclusion

The seemingly subtle difference in the spatial arrangement of the hydroxyl group in cis- and trans-3,3-dimethylcyclohexanol leads to distinct physical and spectroscopic properties. While a dearth of specific experimental data for these particular isomers exists in readily accessible literature, a solid understanding of conformational analysis and stereochemical principles allows for reliable predictions of their behavior. The experimental protocols outlined in this guide provide a robust framework for the synthesis, separation, and characterization of these compounds, enabling researchers to confidently handle and identify them in their synthetic and drug discovery endeavors. The principles discussed herein are broadly applicable to a wide range of substituted cyclohexanol systems, making this guide a valuable resource for any scientist working with these important chemical entities.

References

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

Melting point determination. [Link]

-

Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

DETERMINATION OF BOILING POINTS. [Link]

-

experiment (1) determination of melting points. (2021-09-19). [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Determination of Melting Point. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. (2025-07-23). [Link]

-

Determination of Boiling Point (B.P):. [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021-07-16). [Link]

-

S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c - AWS. [Link]

-

Separation & Identification of Alcohols by Gas Chromatography - Odinity. (2014-04-01). [Link]

-

#20 Separation of Alcohols Using Gas Chromatography. [Link]

-

PubChem. Cyclohexanol, 3,3-dimethyl-. [Link]

-

Gas Chromatography of an Alcohol Mixture. [Link]

-

Gas Chromatography: Principles and Determination of Percent Alcohol - Truman ChemLab. (2011-03-30). [Link]

-

Cheméo. Chemical Properties of cis-3-Methylcyclohexanol (CAS 5454-79-5). [Link]

-

Gas chromatography of Alcohols - Delloyd's Lab-Tech Chemistry resource - 50Megs. [Link]

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. [Link]

-

3,3-dimethyl cyclohexanol, 767-12-4 - The Good Scents Company. [Link]

-

Cheméo. Chemical Properties of trans-3-Methylcyclohexanol (CAS 7443-55-2). [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH. [Link]

-

Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. [Link]

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. [Link]

-

Cheméo. Chemical Properties of Cyclohexanol, 3,3-dimethyl- (CAS 767-12-4). [Link]

-

(PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2025-10-16). [Link]

-

PubChem. 1,trans-3-Dimethylcyclohexane | C8H16 | CID 252362. [Link]

-

PubChem. cis,cis-3,5-Dimethylcyclohexanol. [Link]

-

CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. [Link]

- Preparation method of cis, cis-3, 5-dimethyl-1-cyclohexanol - Google P

-

Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. (2025-08-21). [Link]

-

Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Organic Chemistry | OpenStax. 4.8 Conformations of Disubstituted Cyclohexanes. (2023-09-20). [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]

-

Current and potential applications of simultaneous DSC-FTIR microspectroscopy for pharmaceutical analysis - PMC - NIH. [Link]

-

Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. [Link]

Sources

- 1. 3,3-dimethyl cyclohexanol, 767-12-4 [thegoodscentscompany.com]

- 2. odinity.com [odinity.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

Spectroscopic data for 3,3-dimethylcyclohexanol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3,3-Dimethylcyclohexanol

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 767-12-4), a substituted cycloalkane alcohol.[1][2][3][4] As a molecule with distinct structural features, including a tertiary carbon center and a secondary alcohol, its characterization serves as an excellent case study for the application of modern spectroscopic techniques. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who rely on precise structural elucidation. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships behind the observed spectral data.

Molecular Profile:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The Proton Environment

Proton NMR provides detailed information about the number of distinct proton types, their electronic environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol is crucial for reproducible results. The following outlines a field-proven methodology.

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Interpretation of the ¹H NMR Spectrum

The structure of this compound dictates a specific pattern of signals. The chair conformation and the presence of diastereotopic protons lead to complex splitting patterns for the cyclohexane ring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -OH | ~1.5 - 3.0 | Broad Singlet | 1H | Labile proton; chemical shift is concentration and temperature-dependent. Rapid exchange broadens the signal. |

| CH-OH (H1) | ~3.6 - 4.0 | Multiplet | 1H | Deshielded by the adjacent electronegative oxygen atom. Coupled to neighboring CH₂ protons. |

| CH₃ (a, b) | ~0.9 | Singlet | 6H | Two magnetically equivalent methyl groups attached to a quaternary carbon, resulting in a single, unsplit signal. |

| Ring CH₂ (H2, H4, H5, H6) | ~1.1 - 1.8 | Complex Multiplets | 8H | Protons on the ring are in different chemical environments (axial/equatorial) and couple with each other, leading to overlapping multiplets. |

Causality Behind the Spectrum:

-

The CH-OH Proton (H1): This proton is directly attached to the carbon bearing the hydroxyl group. The electronegativity of oxygen withdraws electron density, shifting this signal significantly downfield.

-

The Gem-Dimethyl Protons (a, b): The two methyl groups at the C3 position are equivalent due to free rotation around the C-C bond. As they are attached to a quaternary carbon with no adjacent protons, their signal is a singlet.

-

Ring Protons: The protons on the cyclohexane ring are diastereotopic and exhibit complex geminal and vicinal coupling, resulting in a series of overlapping multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton. With broadband proton decoupling, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum significantly.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to ¹H NMR, though acquisition times are longer due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard.

Interpretation of the ¹³C NMR Spectrum

The molecule has six unique carbon environments, which should result in six distinct signals in the proton-decoupled spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon (Label) | Chemical Shift (δ, ppm) | Rationale |

| C1 (CH-OH) | ~68-72 | The C-O bond causes a significant downfield shift due to the electronegativity of oxygen. |

| C3 (C(CH₃)₂) | ~30-35 | Quaternary carbon, its shift is characteristic and less influenced by direct substitution compared to C1. |

| C2, C4 | ~38-45 | These CH₂ carbons are adjacent to the substituted C1 and C3 centers. |

| C5, C6 | ~20-28 | These CH₂ carbons are further from the electron-withdrawing hydroxyl group and appear more upfield. |

| CH₃ (a, b) | ~25-30 | The two equivalent methyl carbons. |

Self-Validation: The number of observed peaks (six) directly validates the number of unique carbon environments in the proposed molecular structure. The distinct chemical shift for the carbon bearing the alcohol group (C1) provides authoritative confirmation of this functional group's location.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an exceptionally reliable method for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectrum Acquisition (Vapor Phase)

Caption: Workflow for obtaining a vapor-phase IR spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by absorptions characteristic of alcohols and alkanes.[2]

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3600 - 3200 | O-H Stretch | Alcohol (-OH) | A strong, broad absorption in this region is definitive proof of an alcohol. Broadening is due to hydrogen bonding. |

| ~2950 - 2850 | C-H Stretch | Alkane (sp³ C-H) | Strong, sharp peaks indicating the aliphatic nature of the cyclohexane ring and methyl groups. |

| ~1100 - 1000 | C-O Stretch | Secondary Alcohol | A strong absorption in this region confirms the presence of the C-O single bond. |

Expertise in Action: The broadness of the O-H stretch is a key diagnostic feature. In a concentrated sample, intermolecular hydrogen bonding creates a wide range of vibrational energies, leading to a broad peak. In a very dilute solution or the gas phase, a sharper, "free" O-H peak may be observed at a higher wavenumber (~3600 cm⁻¹).[2]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the molecular formula and infer structural details.

Experimental Protocol: GC-MS with Electron Ionization (EI)

In this common setup, the sample is first separated from a mixture by Gas Chromatography (GC) and then introduced into the mass spectrometer. Electron Ionization (EI) uses a high-energy electron beam to ionize the molecules, causing them to fragment in a reproducible manner.

Interpretation of the Mass Spectrum

The mass spectrum provides a unique fingerprint of the molecule.

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule after losing one electron. For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 128.[1][2][3]

-

Fragmentation: The high energy of EI causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides structural clues.

Caption: Key fragmentation pathways for this compound in EI-MS.

Table 4: Significant Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Loss | Significance |

| 128 | [C₈H₁₆O]⁺˙ | - | Molecular Ion (M⁺) |

| 113 | [C₇H₁₃O]⁺ | •CH₃ (15) | Loss of a methyl group, a common fragmentation for gem-dimethyl compounds. |

| 110 | [C₈H₁₄]⁺˙ | H₂O (18) | Dehydration is a very common and characteristic fragmentation for alcohols. |

| 71 | [C₅H₁₁]⁺ | C₃H₅O | Result of ring cleavage and loss of the oxygen-containing portion. |

| 57 | [C₄H₉]⁺ | C₄H₇O | Further fragmentation, often a stable tert-butyl cation or related isomer. |

Safety and Handling

According to its classification, this compound is a combustible liquid and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and the compound should be handled in a well-ventilated fume hood. Always consult the full Safety Data Sheet (SDS) before use.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous and self-validating structural determination of this compound. NMR spectroscopy maps the precise H and C framework, IR spectroscopy confirms the critical alcohol functional group, and mass spectrometry verifies the molecular weight and provides a fragmentation fingerprint consistent with the proposed structure. This multi-faceted approach represents the gold standard in chemical characterization, ensuring the identity and purity of compounds essential for research and development.

References

-

PubChem. (n.d.). Cyclohexanol, 3,3-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanol, 3,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667). Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanol, 3,3-dimethyl- Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanol, 3,3-dimethyl- Notes. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Synthesis of 3,3-dimethylcyclohexanol from 3,3-dimethylcyclohexanone

An In-depth Guide to the Synthesis of 3,3-Dimethylcyclohexanol from 3,3-Dimethylcyclohexanone

Abstract

This technical guide provides a comprehensive exploration of the chemical reduction of 3,3-dimethylcyclohexanone to its corresponding secondary alcohol, this compound. The document is structured to serve researchers, medicinal chemists, and process development scientists by detailing the underlying chemical principles, comparing common synthetic strategies, and providing a robust, field-tested experimental protocol. Emphasis is placed on the mechanistic rationale behind the selection of reagents and reaction conditions, particularly focusing on the use of sodium borohydride. The guide culminates with a detailed section on product purification and characterization using modern spectroscopic techniques, ensuring the final compound meets rigorous standards of purity and identity.

Foundational Principles: The Chemistry of Ketone Reduction

The conversion of a ketone to a secondary alcohol is a cornerstone transformation in organic synthesis. The reactivity of the ketone is dominated by the carbonyl functional group (C=O), which consists of a sigma (σ) bond and a pi (π) bond between a carbon and a more electronegative oxygen atom. This polarity renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

The reduction of a ketone to an alcohol involves the net addition of two hydrogen atoms across the carbonyl double bond. This is most commonly achieved through the addition of a hydride ion (H⁻) from a reducing agent, followed by protonation of the resulting alkoxide intermediate.[1]

Strategic Selection of a Reducing Agent

While numerous reagents can effect this transformation, the choice is dictated by factors such as selectivity, reactivity, cost, and operational safety.

-

Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is highly effective for the reduction of aldehydes and ketones.[2][3] Its moderate reactivity means it typically does not reduce less reactive carbonyl derivatives such as esters, amides, or carboxylic acids under standard conditions, offering excellent chemoselectivity in multifunctional molecules.[3][4] It is stable in protic solvents like water and alcohols, making it exceptionally convenient and safe for laboratory use.[5][6]

-

Lithium Aluminum Hydride (LiAlH₄): A significantly more powerful reducing agent than NaBH₄, LiAlH₄ can reduce a wider array of functional groups, including esters, carboxylic acids, and amides.[1] However, its high reactivity necessitates the use of anhydrous ethereal solvents (e.g., diethyl ether, THF) and stringent exclusion of moisture, as it reacts violently with water and other protic sources. For a straightforward ketone reduction where other sensitive groups are absent or intended to be preserved, the operational complexity and lower selectivity of LiAlH₄ make NaBH₄ the superior choice.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel.[7] While effective, it often requires specialized high-pressure equipment and may also reduce other unsaturated functionalities like alkenes or alkynes if present in the molecule.[1]

For the specific synthesis of this compound from its ketone precursor, sodium borohydride represents the optimal balance of reactivity, selectivity, and safety.

Mechanism of Sodium Borohydride Reduction

The reduction proceeds via a well-established two-step mechanism.

-

Nucleophilic Hydride Attack: The reaction is initiated by the nucleophilic attack of a hydride ion from the borohydride complex (BH₄⁻) on the electrophilic carbonyl carbon of 3,3-dimethylcyclohexanone.[3][8] This step forms a new carbon-hydrogen bond and breaks the C=O pi bond, pushing the electrons onto the oxygen atom to form a negatively charged alkoxide intermediate.[5] This initial attack is the rate-determining step.

-

Protonation: The alkoxide intermediate is subsequently protonated by the solvent (typically an alcohol, such as methanol or ethanol) to yield the final this compound product.[8] This protonation step regenerates the solvent's conjugate base. All four hydride ions on the borohydride are available for reaction, meaning one mole of NaBH₄ can theoretically reduce four moles of the ketone. In practice, an excess of the reducing agent is often used to ensure complete conversion.[6]

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization and Validation

Confirmation of the successful transformation from ketone to alcohol is unequivocally achieved through spectroscopic analysis.

Physical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 3,3-Dimethylcyclohexanone | C₈H₁₄O | 126.20 | Colorless liquid |

| This compound | C₈H₁₆O | 128.21 [9][10] | Colorless oil/solid |

Spectroscopic Analysis

The most direct method to confirm the reaction's success is via Infrared (IR) Spectroscopy, which monitors the change in key functional groups.

| Compound | Key IR Absorption Band (cm⁻¹) | Functional Group |

| 3,3-Dimethylcyclohexanone | ~1715 (strong, sharp) [11] | C=O (Ketone) Stretch |

| This compound | ~3350 (strong, broad) [11][12] | O-H (Alcohol) Stretch |

| This compound | ~1050-1260 (strong) [12] | C-O (Alcohol) Stretch |

The definitive disappearance of the sharp carbonyl peak around 1715 cm⁻¹ and the concurrent appearance of the broad hydroxyl peak around 3350 cm⁻¹ provides conclusive evidence of the reduction. [13][14] Further structural confirmation is obtained from Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The most diagnostic signal in the product spectrum is a multiplet appearing between 3.5-4.0 ppm, corresponding to the proton on the carbon atom bearing the newly formed hydroxyl group (CH-OH). The signals for the two geminal methyl groups will appear as singlets in the upfield region (~0.9-1.1 ppm).

-

¹³C NMR: A dramatic upfield shift is observed for the carbon of the original carbonyl group. In 3,3-dimethylcyclohexanone, this carbon resonates at ~212 ppm. Upon reduction to this compound, this signal shifts to ~70 ppm, characteristic of a carbon atom single-bonded to an oxygen in a secondary alcohol.

Conclusion

The reduction of 3,3-dimethylcyclohexanone to this compound is efficiently and reliably accomplished using sodium borohydride in a protic solvent. This method is highly favored for its operational simplicity, safety, and high yield. The clear mechanistic pathway, involving nucleophilic hydride attack followed by protonation, is well-understood and predictable. The success of the synthesis is readily validated through standard spectroscopic techniques, primarily IR spectroscopy, which provides a clear and unambiguous confirmation of the functional group transformation. This robust protocol serves as a dependable foundation for the synthesis of this and related cyclohexanol derivatives in both academic and industrial research settings.

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

-

Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

-

eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

Scribd. (n.d.). Experiment 2 Sodium Borohydride Reduction of Cyclohexanone. [Link]

-

Odinity. (2013). Sodium Borohydride Reduction of 2-methylcylohexanone. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

YouTube. (2020). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. [Link]

-

Studylib. (n.d.). NaBH4 Reduction of Cyclohexanone: Organic Chemistry Lab. [Link]

-

Scribd. (n.d.). Cyclohexanone Reduction Lab Report. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Quora. (2024). How can IR spectroscopy be used to identify different organic compounds.... [Link]

-

University of Calgary. (n.d.). IR: alcohols. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

NIST WebBook. (n.d.). Cyclohexanol, 3,3-dimethyl-. [Link]

-

Goodwin, T. E., et al. (1998). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Canadian Journal of Chemistry. [Link]

-

Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. [Link]

-

YouTube. (2018). Introduction to Reductions & Sodium Borohydride (Theory & Problems). [Link]

Sources

- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. leah4sci.com [leah4sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. studylib.net [studylib.net]

- 7. This compound | 767-12-4 | Benchchem [benchchem.com]

- 8. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 9. Cyclohexanol, 3,3-dimethyl- | C8H16O | CID 79105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cyclohexanol, 3,3-dimethyl- [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. scribd.com [scribd.com]

- 14. odinity.com [odinity.com]

Biological activity of 3,3-dimethylcyclohexanol derivatives

An In-Depth Technical Guide to the Biological Activity of 3,3-Dimethylcyclohexanol Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the this compound scaffold and its derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their synthesis, diverse biological activities, and therapeutic potential. By integrating established methodologies with mechanistic insights, this document serves as a technical resource for advancing research in this promising area of medicinal chemistry.

The this compound Scaffold: A Foundation for Therapeutic Innovation

The this compound molecule, with the chemical formula C₈H₁₆O, is a versatile alicyclic alcohol.[1][2] Its core structure, a cyclohexane ring featuring a hydroxyl group and gem-dimethyl substitution at the third carbon, provides a unique three-dimensional framework. This substitution pattern is significant as it introduces steric hindrance that can influence reaction mechanisms, favoring SN1 pathways over SN2 and impacting the molecule's conformational flexibility.[3]

The true value of this scaffold in drug discovery lies in its capacity for derivatization. The hydroxyl group serves as a reactive handle for a multitude of chemical transformations, including oxidation, substitution, and esterification, allowing for the systematic modification of the molecule's physicochemical properties.[3][4] These modifications can profoundly alter biological activity, enabling the development of compound libraries with tailored therapeutic effects. Research into its derivatives has revealed significant potential across several pharmacological areas, including anti-infective, anti-inflammatory, and anticancer applications.[4]

Caption: Derivatization of the core scaffold for biological screening.

Antimicrobial and Antifungal Activities

Derivatives of cyclohexane have demonstrated notable efficacy against a range of microbial pathogens. The introduction of specific functional groups onto the this compound backbone can yield potent antimicrobial and antifungal agents. Studies have shown that certain derivatives exhibit significant activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli, as well as fungi, including Candida albicans.[5][6][7]

The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential enzymes. The lipophilicity and steric properties imparted by the dimethylcyclohexyl group, combined with the electronic effects of appended moieties, are critical for this activity.

Table 1: Antimicrobial Activity of Selected Cyclohexane Derivatives

| Compound Type | Target Organism | Activity (MIC, µg/mL) | Reference |

| Cyclohexenone Derivative | S. aureus | < 2.0 | [7] |

| Cyclohexenone Derivative | E. coli | < 2.0 | [7] |

| Cyclohexenone Derivative | C. albicans | < 2.0 | [7] |

| 3-Alkylidene-2-indolone | S. aureus (MRSA) | 0.5 | [8] |

| Amide-Cyclopropane | C. albicans | 16 | [9] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, a key metric for assessing antimicrobial potency.[5][7]

Objective: To determine the lowest concentration of a test derivative that inhibits the visible growth of a specific microorganism.

Materials:

-

Test derivatives of this compound

-

Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Nutrient broth (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Sterile DMSO (for dissolving compounds)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of each derivative in DMSO. Create a series of twofold serial dilutions in nutrient broth directly in the 96-well plate. The final concentration range should typically span from 200 µg/mL down to <1 µg/mL.

-

Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in fresh broth to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the prepared microbial suspension to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a positive control (broth with microorganism and standard antibiotic), a negative control (broth with microorganism but no compound), and a sterility control (broth only).

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Data Analysis: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the derivative at which no visible growth (no turbidity) is observed.

Caption: Workflow for the broth microdilution MIC assay.

Anticancer Potential

The cyclohexenone moiety, which can be synthesized from cyclohexanol derivatives, is a recognized pharmacophore in anticancer drug design.[10] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines, with some showing promising activity.

The primary mechanism of action for many of these compounds is the induction of apoptosis (programmed cell death).[4][10] This can be achieved by modulating key signaling pathways that regulate cell survival and proliferation. For instance, some derivatives have been shown to impact the activity of caspases, which are critical executioner proteins in the apoptotic cascade.[10]

Table 2: Cytotoxic Activity of Selected Cyclohexenone Derivatives

| Derivative | Cancer Cell Line | Activity (GI₅₀, µM) | Reference |

| Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | HCT116 (Colon) | 7.83 | [10] |

| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate (various substitutions) | HCT116 (Colon) | 20 - 40 | [10] |